molecular formula C10H13ClN4O4 B13439096 1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride

1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride

Cat. No.: B13439096
M. Wt: 288.69 g/mol
InChI Key: XNLCAYZUVHRQFX-UHFFFAOYSA-N
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Description

1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C9H13ClN4O2 It is known for its unique structure, which includes a nitro group attached to a pyridine ring and a piperazine moiety

Preparation Methods

The synthesis of 1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride involves several steps. One common synthetic route includes the nitration of 2-chloropyridine to form 3-nitro-2-chloropyridine. This intermediate is then reacted with piperazine to yield 1-(3-Nitro-pyridin-2-yl)-piperazine. The final step involves the carboxylation of the piperazine ring to form the carboxylic acid derivative, followed by the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. These methods may also include purification steps like recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, such as amines.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents like ethanol or methanol. Major products formed from these reactions include amino derivatives and substituted piperazine compounds .

Scientific Research Applications

1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

1-(3-Nitro-pyridin-2-yl)-piperazine-2-carboxylic acid hydrochloride can be compared with similar compounds such as:

Properties

Molecular Formula

C10H13ClN4O4

Molecular Weight

288.69 g/mol

IUPAC Name

1-(3-nitropyridin-2-yl)piperazine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H12N4O4.ClH/c15-10(16)8-6-11-4-5-13(8)9-7(14(17)18)2-1-3-12-9;/h1-3,8,11H,4-6H2,(H,15,16);1H

InChI Key

XNLCAYZUVHRQFX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)C(=O)O)C2=C(C=CC=N2)[N+](=O)[O-].Cl

Origin of Product

United States

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